molecular formula C16H13ClN2OS2 B4655659 N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide

Cat. No. B4655659
M. Wt: 348.9 g/mol
InChI Key: SNUFVUYRSQSGHR-UHFFFAOYSA-N
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Description

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. It has been the subject of extensive research due to its potential applications in the field of medicine.

Scientific Research Applications

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide has been studied for its potential applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as an anticancer agent.

Mechanism of Action

The exact mechanism of action of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. It may also modulate the activity of ion channels in the nervous system, leading to its anticonvulsant effects.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide can reduce inflammation and pain in animal models. It has also been shown to possess anticonvulsant effects and may have potential as a treatment for epilepsy. In addition, it has been investigated for its potential as an anticancer agent, although further studies are needed to determine its efficacy.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. However, its solubility in water is limited, which may pose challenges in certain experiments. In addition, its potential toxicity and side effects must be carefully considered when designing experiments.

Future Directions

There are several potential future directions for research on N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide. One area of interest is its potential as a treatment for epilepsy and other neurological disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its potential as an anticancer agent. Studies are needed to determine its mechanisms of action and efficacy in different types of cancer. Finally, there is potential for the development of new derivatives of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide with improved properties and efficacy.

properties

IUPAC Name

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-10-15(11-4-2-5-12(17)8-11)19-16(22-10)18-14(20)9-13-6-3-7-21-13/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUFVUYRSQSGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CC2=CC=CS2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(thiophen-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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